molecular formula C20H14N2O B185611 N-(3-Cyanophenyl)-4-phenyl-benzamide CAS No. 5320-08-1

N-(3-Cyanophenyl)-4-phenyl-benzamide

Cat. No.: B185611
CAS No.: 5320-08-1
M. Wt: 298.3 g/mol
InChI Key: OYJKUFGBFGDLQD-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-4-phenyl-benzamide is a benzamide derivative characterized by a central benzamide core substituted with a 3-cyanophenyl group at the amide nitrogen and a 4-phenyl group on the benzamide ring. Benzamides are widely studied for their biological activities, including enzyme inhibition and receptor modulation. For instance, Taranabant, a structurally related compound featuring a 3-cyanophenyl group, is a cannabinoid receptor antagonist used in obesity treatment . The cyano group in such compounds often enhances binding affinity to biological targets due to its electron-withdrawing nature, while the phenyl substituents contribute to hydrophobic interactions.

Properties

CAS No.

5320-08-1

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H14N2O/c21-14-15-5-4-8-19(13-15)22-20(23)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,(H,22,23)

InChI Key

OYJKUFGBFGDLQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Cyanophenyl)-4-phenyl-benzamide with key analogs, focusing on structural variations, physicochemical properties, and applications.

Taranabant (N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide)

  • Structure: Contains a 3-cyanophenyl group and a propanamide backbone with trifluoromethylpyridine and chlorophenyl substituents.
  • Molecular Weight : 515.95 g/mol.
  • Key Features: The 3-cyanophenyl group enhances receptor binding, while the trifluoromethyl group improves metabolic stability.
  • Application: Clinically used for obesity treatment via cannabinoid receptor antagonism .
  • Comparison: Unlike this compound, Taranabant’s branched alkyl chain and pyridine moiety increase molecular complexity and specificity for central nervous system targets.

N-(3-Cyanophenyl)piperidine-4-carboxamide Hydrochloride

  • Structure: Features a 3-cyanophenyl group attached to a piperidine-carboxamide scaffold.
  • Molecular Weight: Not explicitly stated, but the hydrochloride salt suggests enhanced solubility.
  • Application : Likely explored in drug discovery for its amine functionality, which aids in salt formation and bioavailability .
  • Comparison: The piperidine ring contrasts with the 4-phenyl substitution in this compound, altering conformational flexibility and target interactions.

4-Methoxy-N-(3-methylphenyl)benzamide

  • Structure : Substituted with methoxy (electron-donating) and methyl (hydrophobic) groups.
  • Molecular Weight: 241.29 g/mol (C₁₅H₁₅NO₂).
  • Key Features: Methoxy groups enhance solubility but reduce electrophilic reactivity compared to cyano substituents.
  • Application : Used in material science and as a synthetic intermediate .
  • Comparison: The absence of a cyano group limits its utility in applications requiring strong electron-withdrawing effects.

N-(3-CYANO-4-[(4-METHOXYPHENYL)SULFONYL]PHENYL)-4-FLUOROBENZENECARBOXAMIDE

  • Structure: Combines cyano, sulfonyl, and fluoro substituents.
  • Molecular Weight : 410.42 g/mol (C₂₁H₁₅FN₂O₄S).
  • Key Features : The sulfonyl group enhances polarity and hydrogen-bonding capacity, while fluorine improves metabolic stability.
  • Application : Likely investigated in medicinal chemistry for kinase inhibition or anti-inflammatory activity .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Contains a trifluoromethyl group and isopropoxy substituent.
  • Application : Agricultural fungicide targeting succinate dehydrogenase .
  • Comparison: Demonstrates the versatility of benzamides in agrochemicals, contrasting with pharmaceutical-focused analogs like this compound.

Q & A

Q. Basic Quality Control

  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to quantify purity (>98%) and detect byproducts.
  • TLC : Monitor reaction progress (Rf_f = 0.3 in ethyl acetate/hexane 1:3) .

Q. Advanced Impurity Profiling :

  • LC-MS/MS : Identify trace impurities (e.g., unreacted acyl chloride or hydrolyzed intermediates) .
  • DSC/TGA : Assess thermal stability to rule out polymorphic transitions affecting bioavailability .

How does the compound’s pharmacokinetic profile compare to structurally related drugs, and what in vivo models are suitable for testing?

Advanced Pharmacological Profiling
Compare with Taranabant (a 3-cyanophenyl-containing anti-obesity drug):

  • LogP : Predicted ~3.5 (similar to Taranabant), suggesting moderate blood-brain barrier penetration .
  • Metabolic stability : Use hepatic microsome assays to assess CYP450-mediated degradation.

Q. In Vivo Models :

  • Rodent xenografts : Evaluate antitumor efficacy (e.g., HT-29 colon cancer models) .
  • PK/PD studies : Measure plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS .

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